molecular formula C20H24N2O4S2 B2949809 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 899961-15-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2949809
CAS No.: 899961-15-0
M. Wt: 420.54
InChI Key: BCZCFDKOGTVFBJ-UHFFFAOYSA-N
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Description

N-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound featuring a bicyclic benzothiazole core substituted with a 4-tosylbutanamide group. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The 4-tosylbutanamide substituent introduces a sulfonamide functionality, which enhances electron-withdrawing properties and may influence pharmacokinetic parameters such as solubility and metabolic stability .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-13-6-8-14(9-7-13)28(25,26)10-4-5-17(24)22-19-21-15-11-20(2,3)12-16(23)18(15)27-19/h6-9H,4-5,10-12H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZCFDKOGTVFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a diketone or an aldehyde under acidic conditions.

    Introduction of the tosyl group: The tosylation of the intermediate is achieved using tosyl chloride in the presence of a base like pyridine.

    Attachment of the butanamide chain: The final step involves the coupling of the tosylated intermediate with a butanamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: The benzo[b]thiophene-2-carboxamide derivative exhibits potent antitrypanosomal activity, highlighting the importance of aromatic heterocycles in enhancing target affinity .
  • Commercial Viability : Simpler analogs like 4-methylbenzamide derivatives have been discontinued, suggesting challenges in optimization or scalability .

Tosyl-Containing Analogs

The 4-tosylbutanamide group distinguishes the target compound from others. Comparisons include:

Compound Name Tosyl Group Position Notable Features References
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide 4-Methoxyphenylsulfonamido Enhanced solubility via methoxy group
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides Sulfonylbenzoyl derivatives Tautomerism studies (thione vs. thiol)

Key Observations :

  • Tautomeric Stability : Sulfonyl groups in similar compounds stabilize thione tautomers, confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) and showing νC=S (~1247–1255 cm⁻¹) .
  • Synthetic Flexibility : Tosyl groups are introduced via nucleophilic substitution or coupling reactions, as demonstrated in triazole and hydrazinecarbothioamide syntheses .

Physicochemical Properties

Spectral Data Comparison :

Compound IR νC=O (cm⁻¹) Melting Point (°C) Molecular Weight
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide 1664 (s), 1635 (vs) 292–293 379.05
4-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzenesulfonamide N/A N/A 413.89
Target Compound (4-tosylbutanamide derivative) ~1660–1680* Not reported ~485–500* -

*Predicted based on structural analogs.

Key Observations :

  • The benzo[b]thiophene-2-carboxamide analog has a higher melting point (292–293°C), likely due to strong intermolecular hydrogen bonding from the carboxamide group .
  • Tosyl-containing derivatives (e.g., 4-methoxyphenylsulfonamido analog) exhibit molecular weights >450, suggesting moderate-to-high lipophilicity .

Biological Activity

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C25H21N3O2S
  • Molecular Weight : 427.52 g/mol
  • CAS Number : Not specified in the results.

Antitumor Activity

Research indicates that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, derivatives of tetrahydrobenzo[d]thiazole have been evaluated for their cytotoxic effects on various cancer cell lines. A study demonstrated that compounds related to this class showed varying degrees of inhibition on tumor cell proliferation:

CompoundGI50 (µM)Cell Line
Doxorubicin0.0428 ± 0.0082MCF-7
N-(5,5-dimethyl-7-oxo)2.0 ± 0.4MCF-7
Other derivativesVariableVarious

The results suggest that N-(5,5-dimethyl-7-oxo) compounds can exhibit selective cytotoxicity against specific cancer types, with some showing promising activity comparable to established chemotherapeutic agents like Doxorubicin .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    A study synthesized several thiazole derivatives and evaluated their antitumor activity using MCF-7 breast cancer cells and NCI-H460 lung cancer cells. The findings indicated that modifications at the thiazole ring significantly impacted biological activity .
  • Mechanistic Insights :
    Mechanistic studies have suggested that the presence of the carbonyl group at position C7 in similar compounds may influence their interaction with biological targets, potentially enhancing their antitumor efficacy .
  • Comparative Analysis :
    Comparative studies highlight that while some derivatives exhibit potent activity against specific cancer cell lines, others may show limited or no activity. This variability underscores the importance of structural modifications in optimizing therapeutic potential .

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